An In-depth Technical Guide to the Physical Properties of (2S)-2-amino-2-(4-tert-butylphenyl)ethanol
An In-depth Technical Guide to the Physical Properties of (2S)-2-amino-2-(4-tert-butylphenyl)ethanol
Abstract
(2S)-2-amino-2-(4-tert-butylphenyl)ethanol is a chiral amino alcohol of significant interest to the pharmaceutical and fine chemical industries. Its stereospecific structure makes it a valuable building block and chiral auxiliary in asymmetric synthesis.[1] A thorough understanding of its physical properties is paramount for its effective application in research, process development, and quality control. This guide provides a comprehensive overview of the key physical and structural characteristics of (2S)-2-amino-2-(4-tert-butylphenyl)ethanol, supported by detailed methodologies for their determination. We delve into its structural identity, thermal properties, chiroptical behavior, and spectroscopic profile, offering both established data and field-proven protocols for validation. This document is intended for researchers, chemists, and drug development professionals who require a practical and in-depth understanding of this important chiral intermediate.
Introduction and Molecular Identity
(2S)-2-amino-2-(4-tert-butylphenyl)ethanol belongs to the class of 2-amino-2-phenylethanol derivatives, which are widely recognized for their utility in asymmetric catalysis and as precursors to biologically active molecules.[1] The defining features of this molecule are the stereogenic center at the carbon bearing the amino group (C2), the bulky tert-butyl group on the phenyl ring, and the primary alcohol moiety. The tert-butyl group, in particular, can impart significant steric influence in synthetic applications, while the amino and alcohol groups provide key sites for hydrogen bonding and further chemical modification.
The "(2S)" designation defines the absolute configuration at the chiral center according to the Cahn-Ingold-Prelog priority rules, and the "(+)" notation, where present, indicates its dextrorotatory effect on plane-polarized light.[2] Establishing and confirming these identifiers is the first critical step in any research or development workflow.
Core Molecular Attributes
A summary of the fundamental molecular properties is presented below. This data forms the basis for all subsequent analytical and experimental work.
| Property | Value | Source(s) |
| Chemical Name | (2S)-2-amino-2-(4-tert-butylphenyl)ethanol | N/A |
| Synonyms | (S)-(+)-2-amino-2-(4-tert-butylphenyl)ethanol | [1] |
| CAS Number | 191109-50-9 | [2] |
| Molecular Formula | C₁₂H₁₉NO | [2] |
| Molecular Weight | 193.29 g/mol | [2] |
| Appearance | White to off-white solid | N/A |
Thermal and Bulk Properties
The thermal behavior and bulk properties of a compound are critical for handling, storage, and reaction setup. For (2S)-2-amino-2-(4-tert-butylphenyl)ethanol, these properties are characteristic of a small, crystalline organic solid.
Melting Point
The melting point is a robust indicator of purity. A sharp melting range typically signifies a high-purity sample, whereas a broad range often indicates the presence of impurities.
| Property | Value | Notes |
| Melting Point | 115-119 °C | Reported range. |
| Predicted Boiling Point | 325.6 ± 27.0 °C | Computationally predicted. |
| Predicted Density | 1.012 ± 0.06 g/cm³ | Computationally predicted. |
| Predicted pKa | 12.58 ± 0.10 | Refers to the protonated amine. |
Experimental Protocol: Melting Point Determination
Causality: The choice of a capillary-based melting point apparatus (such as a Mel-Temp or similar digital device) is based on its high accuracy, small sample requirement, and ability to control heating rates precisely. A slow heating rate (~1-2 °C/minute) near the expected melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. A preliminary, faster run is recommended to quickly identify an approximate range, saving time.
Methodology:
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Sample Preparation: A small amount of the crystalline solid is finely ground into a powder. The open end of a glass capillary tube is pressed into the powder.
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Loading: The capillary is tapped gently on a hard surface, or the sample is vibrated down to the sealed end, to create a densely packed column of 2-3 mm in height.
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Initial Determination (Rapid Scan): The capillary is placed in the heating block. The temperature is increased at a rapid rate (e.g., 10-15 °C/minute) to find the approximate melting range.
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Accurate Determination (Slow Scan): The apparatus is allowed to cool to at least 20 °C below the approximate melting point. A fresh capillary is loaded. The temperature is raised quickly to within 15-20 °C of the expected melt, then the heating rate is reduced to 1-2 °C/minute.
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Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.
Chiroptical Properties: Optical Rotation
As a chiral molecule, the most defining physical property of (2S)-2-amino-2-(4-tert-butylphenyl)ethanol is its ability to rotate plane-polarized light. This property, known as optical activity, is fundamental to confirming the enantiomeric identity and purity of the sample.
Understanding Specific Rotation
The measured optical rotation (α) is dependent on several factors, including concentration, path length, temperature, and the wavelength of light used. To create a standardized value, the specific rotation ([α]) is calculated. While specific experimental values for this compound are not widely published in readily available databases, the "(+)" designation in its synonym indicates it is dextrorotatory.
Workflow for Determining Specific Rotation:
Caption: Workflow for specific rotation determination.
Experimental Protocol: Polarimetry
Causality: The selection of solvent is critical; it must fully dissolve the sample without reacting with it and should be achiral. Ethanol or methanol are common choices for amino alcohols. The concentration must be carefully prepared for the calculation to be accurate. The standard wavelength used is the sodium D-line (589 nm) as it is historically and widely adopted, ensuring comparability of data.
Methodology:
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Solution Preparation: Accurately weigh a sample of (2S)-2-amino-2-(4-tert-butylphenyl)ethanol and dissolve it in a precise volume of a suitable achiral solvent (e.g., ethanol) in a volumetric flask. Calculate the concentration (c) in g/mL.
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Instrument Calibration: Turn on the polarimeter and allow the lamp to warm up. Fill the sample cell (of known path length, l, in decimeters) with the pure solvent. Place the cell in the polarimeter and zero the reading.
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Sample Measurement: Rinse and fill the sample cell with the prepared solution, ensuring no air bubbles are in the light path.
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Record Rotation: Place the cell in the instrument and record the observed rotation (α) in degrees.
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Calculation: Use Biot's Law to calculate the specific rotation: [α]TD = α / (l × c) Where T is the temperature in °C and D refers to the sodium D-line.
Solubility Profile
Expected Solubility
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with the -OH and -NH₂ groups. |
| Polar Aprotic | DMSO, DMF | Moderate to High | Dipole-dipole interactions. |
| Chlorinated | Dichloromethane | Moderate | Can solvate the organic backbone. |
| Ethers | THF, Diethyl Ether | Low to Moderate | Less effective at solvating the polar functional groups. |
| Aqueous | Water | Low | The large hydrophobic moiety dominates. Solubility may increase at low pH due to protonation of the amine to form a more soluble salt. |
| Nonpolar | Hexane, Toluene | Very Low | Lack of favorable intermolecular interactions. |
Experimental Protocol: Qualitative Solubility Determination
Causality: This protocol provides a rapid, systematic way to estimate solubility, which is essential for selecting solvents for reactions, extractions, and chromatography. It relies on visual inspection to classify solubility into practical categories.
Methodology:
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Setup: Arrange a series of labeled test tubes, each containing a different solvent from the classes above.
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Addition: Add a small, pre-weighed amount of the compound (e.g., 10 mg) to a set volume of solvent (e.g., 1 mL) in each tube.
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Observation: Agitate the mixture at a constant temperature (e.g., 25 °C) for a set period. Visually inspect for dissolution.
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Classification:
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Soluble: No solid particles are visible.
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Partially Soluble: Some solid remains, but a noticeable amount has dissolved.
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Insoluble: The solid appears largely unchanged.
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Heating (Optional): Gently warm the tubes containing undissolved solid to observe the effect of temperature on solubility, which is crucial for recrystallization solvent selection.
Spectroscopic and Structural Characterization
Spectroscopic analysis provides an unequivocal fingerprint of the molecular structure. While a public repository of spectra for this specific compound is not available, this section outlines the expected spectral features based on its structure and data from analogous compounds. These protocols are essential for identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen environments.
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Expected Chemical Shifts (δ, ppm):
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~7.2-7.4: Aromatic protons (AA'BB' system for the 1,4-disubstituted ring).
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~3.5-4.0: Methylene protons (-CH₂OH), likely diastereotopic.
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~3.8-4.2: Methine proton (-CH(N)-), a triplet or doublet of doublets.
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~1.5-2.5: Broad singlets for -NH₂ and -OH protons (exchangeable with D₂O).
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~1.3: Sharp singlet for the nine equivalent protons of the tert-butyl group.
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¹³C NMR: The carbon NMR will show a distinct signal for each unique carbon atom.
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Expected Chemical Shifts (δ, ppm):
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~140-150: Quaternary aromatic carbons (C-ipso and C-para).
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~125-130: CH aromatic carbons.
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~60-70: Methylene carbon (-CH₂OH).
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~55-65: Methine carbon (-CH(N)-).
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~34: Quaternary carbon of the tert-butyl group.
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~31: Methyl carbons of the tert-butyl group.
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Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and non-destructive technique perfect for identifying key functional groups. The presence of O-H and N-H stretching vibrations is a primary diagnostic feature.
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Expected Absorption Bands (cm⁻¹):
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3200-3500 (broad): Overlapping O-H and N-H stretching vibrations, characteristic of hydrogen bonding.
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3000-3100: Aromatic C-H stretching.
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2850-2960: Aliphatic C-H stretching (from tert-butyl and backbone).
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~1600, ~1500: Aromatic C=C ring stretching.
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~1050-1150: C-O stretching of the primary alcohol.
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Mass Spectrometry (MS)
Causality: Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. Electron Ionization (EI) is a common hard ionization technique that will produce characteristic fragments.
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Expected Fragments (m/z):
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193: Molecular ion [M]⁺.
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178: Loss of the methyl group from the tert-butyl [M-15]⁺.
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162: Loss of the -CH₂OH group [M-31]⁺.
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[M-57]⁺: Loss of the tert-butyl group.
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X-ray Crystallography
A definitive three-dimensional structure is obtained via single-crystal X-ray diffraction. While no public crystal structure for (2S)-2-amino-2-(4-tert-butylphenyl)ethanol exists, analysis of related structures, such as racemic cis-2-amino-1,2-diphenylethanol, reveals key expected interactions.[3]
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Hypothesized Structural Features:
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Hydrogen Bonding: The crystal packing would likely be dominated by intermolecular O-H···N hydrogen bonds, linking the alcohol and amine functionalities of adjacent molecules.
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Molecular Packing: The bulky tert-butyl groups would play a significant role in the crystal packing, likely leading to steric-driven arrangements and potentially C-H···π interactions with the phenyl rings of neighboring molecules.
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Logical Relationship of Physical Properties:
Caption: Interrelation of molecular and physical properties.
Conclusion
(2S)-2-amino-2-(4-tert-butylphenyl)ethanol is a well-defined chiral solid with physical properties governed by its stereochemistry and key functional groups. Its identity and purity are best confirmed through a combination of thermal analysis (melting point), chiroptical measurement (polarimetry), and a full suite of spectroscopic techniques (NMR, IR, MS). While some experimental data points like specific rotation and detailed solubility are not widely cataloged, the standardized protocols provided in this guide offer a robust framework for their determination in any research or industrial setting. A comprehensive characterization, following these methodologies, will ensure the quality and suitability of this compound for its intended applications in advanced asymmetric synthesis.
References
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Fujii, I. (2015). Crystal structure of racemic cis-2-amino-1,2-diphenylethanol (ADE). Acta Crystallographica Section E: Crystallographic Communications, E71, 1539–1541. [Link]
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Amerigo Scientific. (n.d.). (S)-(+)-2-Amino-2-(4-tert-butylphenyl)ethanol (97%). Retrieved January 2, 2026, from [Link]
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Pavan, F. R., et al. (2009). Synthesis, characterization and computational studies of (E)-2-{[(2-aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol. Journal of the Brazilian Chemical Society. [Link]
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LookChem. (n.d.). Cas 191109-50-9, (S)-(+)-2-AMINO-2-(4-TERT-BUTYLPHENYL)ETHANOL. Retrieved January 2, 2026, from [Link]
